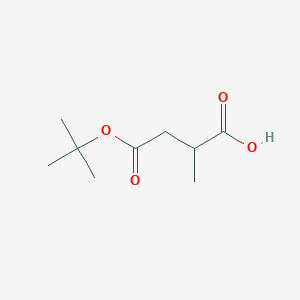

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid, or TBOMBA, is an organic acid molecule with a wide range of applications in research, industry, and medicine. It is a versatile compound that can be used as a starting material for the synthesis of other molecules, as well as for the study of biochemical and physiological effects. This article will discuss the synthesis method of TBOMBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Intermediates

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is employed in the synthesis of chiral intermediates. For example, it is used in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a critical chiral intermediate of sitagliptin. This process involves selective methylation, Boc-protection, acylation, reduction, and oxidation, yielding an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Docking and Structural Studies

Molecular docking and vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid are conducted to understand their properties. These studies, including spectroscopic and theoretical calculations, help analyze the stability of molecules, their charge transfer, and potential biological activities. For instance, derivatives like 6DAMB and 5DAMB have been studied for their noncovalent interactions and potential in inhibiting Placenta growth factor (PIGF-1), indicating their pharmacological importance (K. Vanasundari et al., 2018).

Synthesis of Biologically Active Compounds

This chemical is also instrumental in synthesizing biologically active substances. For example, its derivatives have been used in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. The synthesis involves aldol reaction, Pinnick oxidation, and esterification processes (K. Morokuma et al., 2008).

Involvement in Organic Synthesis

In organic synthesis, derivatives of 4-oxobutanoic acid are used as intermediates in various reactions. For instance, they have been used in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one through processes like acylation, cyclization, and annulation (Christina M. J. Fox & S. Ley, 2003).

Development of Novel Organic Materials

Its derivatives are explored for developing novel organic materials, such as nonlinear optical materials. The dipole moment and hyperpolarizabilities of these compounds are significant parameters in these studies (Rahul Raju et al., 2015).

Application in Medicinal Chemistry

In medicinal chemistry, it is used for synthesizing novel bioactive compounds. For instance, its analogs have been studied for antiinflammatory activity, indicating its potential in drug development (M. Kuchař et al., 1995).

Antioxidant Properties

This compound derivatives are investigated for their antioxidant properties. This research contributes to understanding their potential in combating oxidative stress in biological systems (S. Stanchev et al., 2009).

Eigenschaften

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLMNCHJSYDERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)